![molecular formula C31H34BrO2P B12538685 Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide CAS No. 676235-99-7](/img/structure/B12538685.png)
Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide is a quaternary phosphonium salt. This compound is characterized by the presence of a phosphonium cation and a bromide anion. The phosphonium cation is composed of a triphenylphosphine moiety attached to a 5-[(4-methoxyphenyl)methoxy]pentyl group. Quaternary phosphonium salts are known for their stability and are widely used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for synthesizing quaternary phosphonium salts, including Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide, is through the quaternization of tertiary phosphines by alkyl halides. In this case, triphenylphosphine reacts with 5-[(4-methoxyphenyl)methoxy]pentyl bromide under inert conditions to form the desired phosphonium salt . The reaction typically proceeds in a solvent such as acetonitrile or toluene, and the product is purified by recrystallization or biphasic extraction .
Industrial Production Methods
Industrial production of quaternary phosphonium salts often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide can undergo various chemical reactions, including:
Oxidation: The phosphonium cation can be oxidized to form phosphine oxides.
Substitution: The bromide anion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products are the substituted phosphonium salts, such as phosphonium hydroxides or alkoxides.
Aplicaciones Científicas De Investigación
Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and as a reagent in Wittig reactions.
Biology: Employed in the study of mitochondrial function due to its ability to target mitochondria.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting cancer cells.
Mecanismo De Acción
The mechanism of action of Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide involves its ability to form stable phosphonium cations. These cations can interact with various molecular targets, including enzymes and cellular membranes. In biological systems, the compound can target mitochondria due to the lipophilic nature of the triphenylphosphonium moiety, which allows it to cross lipid bilayers and accumulate within the mitochondria . This targeting ability is exploited in the development of mitochondrial-targeted drugs and antioxidants.
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the 5-[(4-methoxyphenyl)methoxy]pentyl group.
(4-Carboxybutyl)triphenylphosphonium bromide: Contains a carboxybutyl group instead of the 5-[(4-methoxyphenyl)methoxy]pentyl group.
Uniqueness
Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide is unique due to the presence of the 5-[(4-methoxyphenyl)methoxy]pentyl group, which imparts specific physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and ability to interact with biological targets, making it distinct from other quaternary phosphonium salts .
Propiedades
Número CAS |
676235-99-7 |
|---|---|
Fórmula molecular |
C31H34BrO2P |
Peso molecular |
549.5 g/mol |
Nombre IUPAC |
5-[(4-methoxyphenyl)methoxy]pentyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C31H34O2P.BrH/c1-32-28-22-20-27(21-23-28)26-33-24-12-5-13-25-34(29-14-6-2-7-15-29,30-16-8-3-9-17-30)31-18-10-4-11-19-31;/h2-4,6-11,14-23H,5,12-13,24-26H2,1H3;1H/q+1;/p-1 |
Clave InChI |
MBHNMKLOAYUPEF-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)COCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


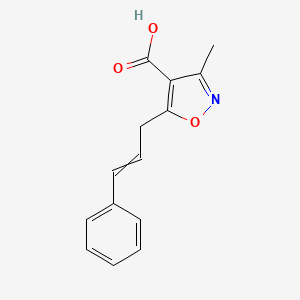
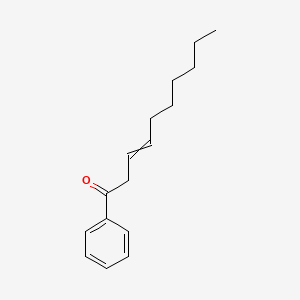

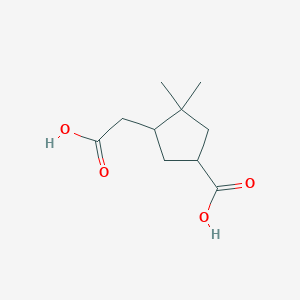

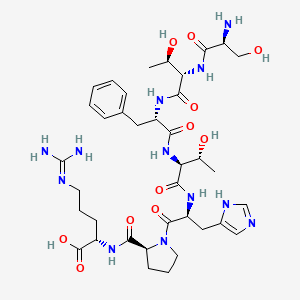
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)
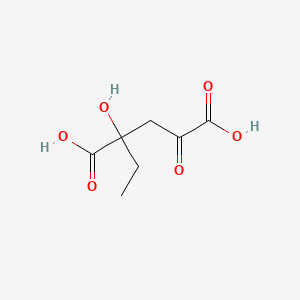


![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
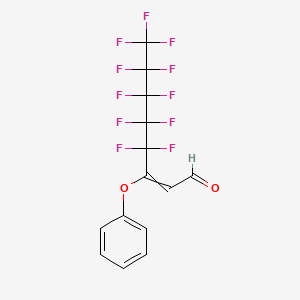
![Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)](/img/structure/B12538693.png)
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
